ERα Selectivity: Y134 Exhibits 121.1-Fold ERα/ERβ Discrimination, Exceeding the Class Range
Y134 displays 121.1-fold selectivity for ERα (Ki = 0.09 nM) over ERβ (Ki = 11.31 nM) . This selectivity ratio substantially exceeds the reported class range for benzothiophene SERMs, which spans from 1.2-fold to 67-fold ERα/ERβ selectivity [1]. The high ERα preference distinguishes Y134 from less selective analogs and is directly linked to its differential tissue antagonism profile in mammary versus uterine tissues [2].
| Evidence Dimension | ERα/ERβ binding selectivity ratio |
|---|---|
| Target Compound Data | 121.1-fold ERα over ERβ (Ki: ERα = 0.09 nM, ERβ = 11.31 nM) |
| Comparator Or Baseline | Benzothiophene SERM class range: 1.2-fold to 67-fold ERα/ERβ selectivity |
| Quantified Difference | Y134 selectivity (121.1-fold) exceeds upper bound of class range (67-fold) by 1.8-fold |
| Conditions | Competitive radioligand binding assay; recombinant human ERα and ERβ |
Why This Matters
ERα-selective SERMs produce distinct tissue-specific transcriptional outcomes; users requiring high ERα discrimination for mammary-specific antagonism cannot substitute less selective analogs.
- [1] Wright JS, et al. Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. J Med Chem. 2007;50(11):2682-2692. DOI: 10.1021/jm070079j. View Source
- [2] Ning M, et al. Biological activities of a novel selective oestrogen receptor modulator derived from raloxifene (Y134). Br J Pharmacol. 2007;150(1):19-28. DOI: 10.1038/sj.bjp.0706960. View Source
